molecular formula C9H9N B078446 N-prop-2-ynylaniline CAS No. 14465-74-8

N-prop-2-ynylaniline

Cat. No. B078446
CAS RN: 14465-74-8
M. Wt: 131.17 g/mol
InChI Key: IZKIWEYIOKPHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07468371B2

Procedure details

A solution of propargyl bromide (0.11 mL, 1 mmol) and aniline (0.46 mL, 5 mmol) in ethanol (2 mL) was stirred at room temperature for about 5 days. The solvent was concentrated under vacuum and the residue was purified by flash chromatography on silica gel using hexane/ethyl acetate (20:1) as eluent to provide Example 640. MS (ESI): m/z 132 (M+H)+.
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]#[CH:3].[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(O)C>[CH2:1]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:2]#[CH:3]

Inputs

Step One
Name
Quantity
0.11 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
0.46 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to provide Example 640

Outcomes

Product
Name
Type
Smiles
C(C#C)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.